1-(4-chlorobenzyl)-4-cyclohexylpiperazine
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Overview
Description
1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a 4-chlorobenzyl group attached to a piperazine ring, which is further substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-cyclohexylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. For instance, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperazine: Similar structure but lacks the cyclohexyl group.
4-Cyclohexylpiperazine: Similar structure but lacks the 4-chlorobenzyl group.
1-Benzyl-4-cyclohexylpiperazine: Similar structure but lacks the chlorine atom on the benzyl group.
Uniqueness: 1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is unique due to the presence of both the 4-chlorobenzyl and cyclohexyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclohexylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZMAPXJJRKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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